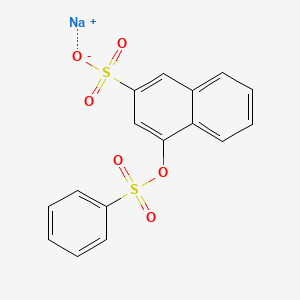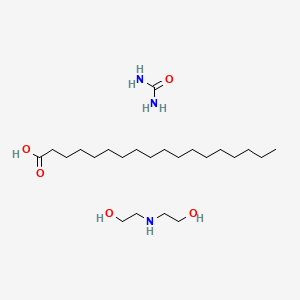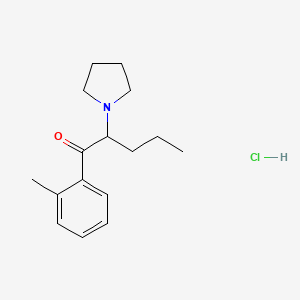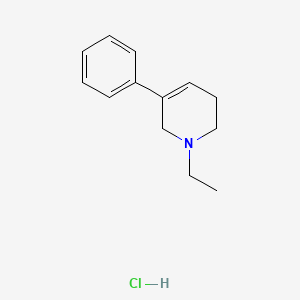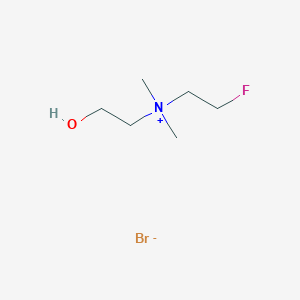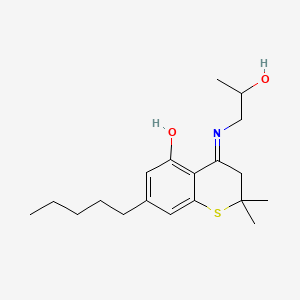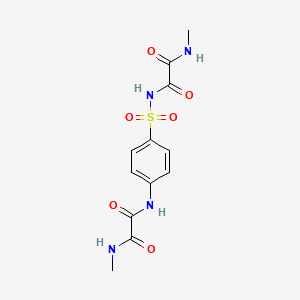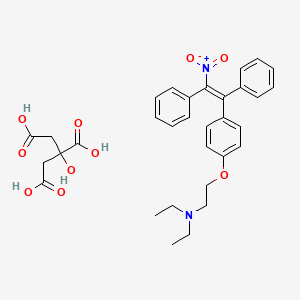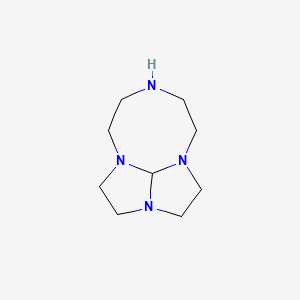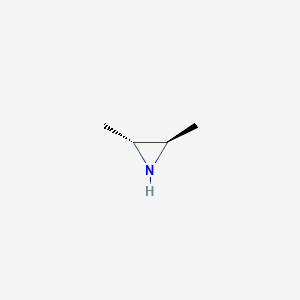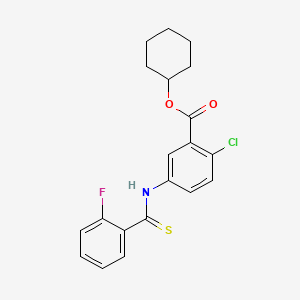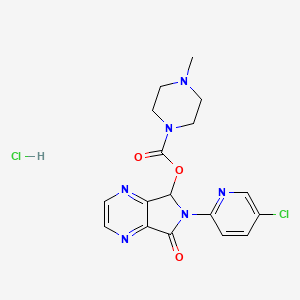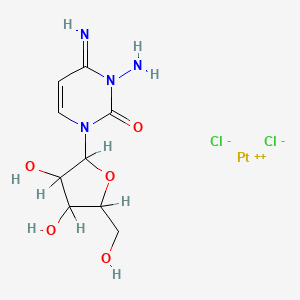
3-Aminocytidinedichloroplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is a complex compound that combines the properties of a nucleoside analog and a platinum-based chemotherapeutic agent. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in cancer treatment. The nucleoside analog component, 1-beta-D-arabinofuranosylcytosine, is known for its antiviral and antitumor activities, while the platinum component, dichloroplatinum(II), is a well-established chemotherapeutic agent used in various cancer treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple steps. The initial step typically includes the preparation of 1-beta-D-arabinofuranosylcytosine, which can be synthesized through the condensation of cytosine with D-arabinose. This reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond .
The next step involves the introduction of the platinum moiety. This is achieved by reacting 1-beta-D-arabinofuranosylcytosine with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of a suitable ligand. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The platinum moiety can participate in substitution reactions, where ligands attached to the platinum are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange reactions can be facilitated using various ligands such as ammonia or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside analogs, while substitution reactions can produce a variety of platinum complexes with different ligands .
Applications De Recherche Scientifique
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between nucleoside analogs and platinum-based drugs.
Biology: The compound is investigated for its effects on cellular processes, including DNA replication and repair.
Mécanisme D'action
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple pathways:
DNA Interaction: The nucleoside analog component incorporates into DNA, disrupting DNA synthesis and function.
Platinum Binding: The platinum moiety forms cross-links with DNA, leading to DNA damage and apoptosis.
Molecular Targets: The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-beta-D-arabinofuranosylcytosine (Ara-C): A nucleoside analog used in the treatment of leukemia.
Cisplatin: A platinum-based chemotherapeutic agent widely used in cancer treatment.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity compared to cisplatin.
Uniqueness
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is unique due to its dual functionality, combining the properties of a nucleoside analog and a platinum-based drug. This dual action enhances its efficacy and provides a broader spectrum of activity against various cancer types .
Propriétés
Numéro CAS |
84738-86-3 |
|---|---|
Formule moléculaire |
C9H14Cl2N4O5Pt |
Poids moléculaire |
524.22 g/mol |
Nom IUPAC |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
PONODDBYMYDKIL-UHFFFAOYSA-L |
SMILES canonique |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


